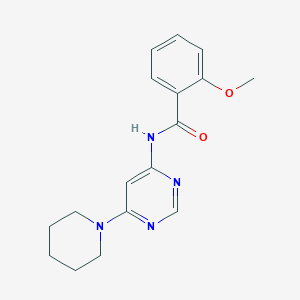
2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as JNJ-63533054 and belongs to the class of pyrimidine-based inhibitors.
Mechanism Of Action
The mechanism of action of 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves the inhibition of protein-protein interactions. Specifically, this compound binds to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide promotes the activation of p53 and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide have been studied extensively in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation and survival. In neurodegenerative diseases, 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal death. In infectious diseases, this compound has been shown to inhibit viral replication by targeting viral proteins and host factors involved in viral replication.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide in lab experiments is its high potency and specificity for the MDM2-p53 interaction. This compound has been shown to have a low toxicity profile and can be used at low concentrations in vitro and in vivo. However, one of the main limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another direction is the investigation of this compound's potential use in combination with other anticancer drugs for the treatment of cancer. Additionally, the potential use of this compound in the treatment of other diseases such as viral infections and neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves the reaction of 2-methoxybenzoic acid with 6-(piperidin-1-yl)pyrimidin-4-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction mixture is then purified by column chromatography to obtain the final product.
Scientific Research Applications
2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results as a potential inhibitor of the MDM2-p53 interaction, which is a key pathway involved in cancer cell proliferation and survival. In neuroscience, 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, this compound has shown potential as a broad-spectrum antiviral agent.
properties
IUPAC Name |
2-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-14-8-4-3-7-13(14)17(22)20-15-11-16(19-12-18-15)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFKGHHOVASNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

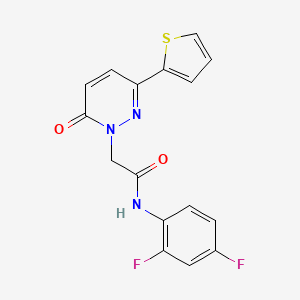

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
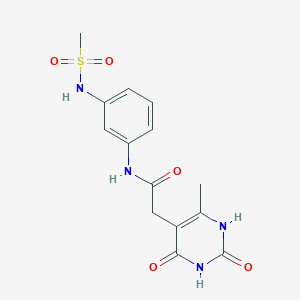
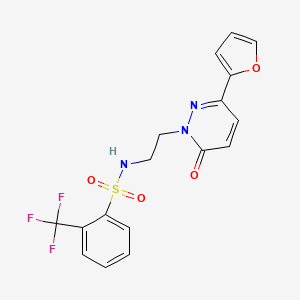
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)
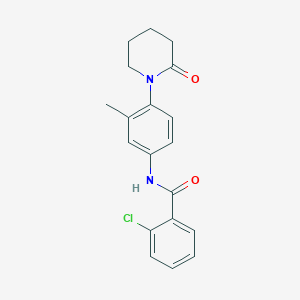
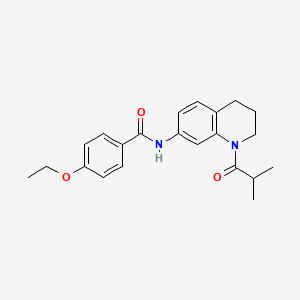
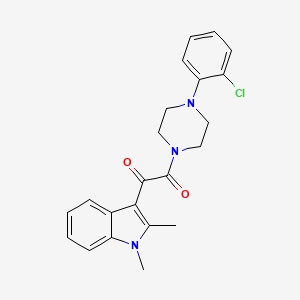
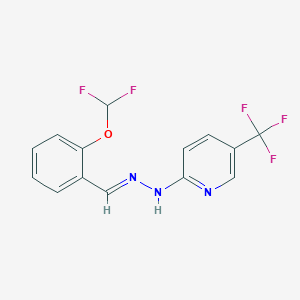


![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)